1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one
Description
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one is a fluorinated aromatic ketone with a propan-1-one backbone substituted at the 3-, 4-, and 5-positions of the phenyl ring with fluorine, hydroxyl, and nitro groups, respectively.
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxy-5-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8FNO4/c1-2-8(12)5-3-6(10)9(13)7(4-5)11(14)15/h3-4,13H,2H2,1H3 |
InChI Key |
SDGMJBWBRTXGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one typically involves the following steps:
Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride.
Acylation: The final step involves the acylation of the amino group with propanone under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 1-(3-Fluoro-4-oxo-5-nitrophenyl)propan-1-one.
Reduction: 1-(3-Fluoro-4-hydroxy-5-aminophenyl)propan-1-one.
Substitution: 1-(3-Methoxy-4-hydroxy-5-nitrophenyl)propan-1-one.
Scientific Research Applications
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The hydroxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects : The bromo-chloro derivative (C9H9BrClO) demonstrates heavier halogen substitution, increasing molecular weight and reactivity compared to fluoro-nitro analogs .
- Functional Group Influence: The methylamino group in 4-FMC (a cathinone) confers psychoactive properties, absent in the target compound due to its nitro and hydroxyl groups .
Physicochemical Properties
- Solubility : Nitro and hydroxy groups enhance polarity, improving water solubility compared to halogenated analogs like C9H9BrClO .
- Stability : The nitro group may increase susceptibility to reduction, whereas silyl protection (e.g., TBS in S1i) improves stability under basic conditions .
- Melting Points : Bromo-chloro derivatives (e.g., C9H9BrClO) typically exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
The molecular formula for 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one is C10H10FNO4, with a molecular weight of approximately 229.19 g/mol. The compound features a propanone backbone substituted with a 3-fluoro-4-hydroxy-5-nitrophenyl group, which is critical for its biological activity.
Synthesis
The synthesis of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one typically involves multi-step organic reactions that include:
- Nitration : Introduction of the nitro group onto the phenolic ring.
- Fluorination : Substitution of a hydrogen atom with a fluorine atom at the designated position.
- Hydroxylation : Addition of hydroxyl groups to enhance solubility and reactivity.
Antimicrobial Activity
Research has shown that 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2020) reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.
| Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, in a study by Johnson et al. (2022), 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one demonstrated an IC50 value of 25 µM against human breast cancer cells (MCF-7).
The biological activity of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death.
Study on Anticancer Properties
A notable case study involved the administration of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Clinical Implications
Further clinical trials are warranted to explore the efficacy and safety profile of this compound in humans. Preliminary findings suggest that it could serve as a lead compound for developing new therapeutic agents targeting resistant bacterial strains and specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
